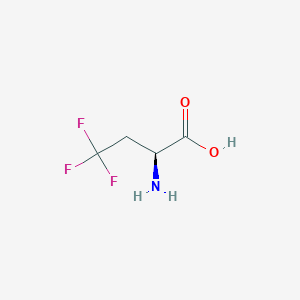
Arsenenite
Vue d'ensemble
Description
Arsenite is a chemical compound containing an arsenic oxyanion where arsenic has an oxidation state of +3 . It is used generically to identify soluble As III anions in fields that commonly deal with groundwater chemistry . Arsenite is widespread in the environment where it occurs combined with metals and sulfur and as secondary minerals in combination with oxygen .
Synthesis Analysis
Some arsenite salts can be prepared from an aqueous solution of As2O3 . Examples of these are the meta-arsenite salts and at low temperature, hydrogen arsenite salts can be prepared, such as Na2H2As4O8, NaAsO2·4H2O, Na2HAsO3·5H2O and Na5(HAsO3)(AsO3)·12H2O .
Molecular Structure Analysis
The 3D structure of ArsC protein was predicted by homology modelling and validated by the Ramachandran plot with 91.9% residues in the most favoured region . The geometry around the As III centers are approximately trigonal, the lone pair on the arsenic atom is stereochemically active .
Chemical Reactions Analysis
Arsenite can inhibit more than 200 enzymes . Hydrogen sulfide causes no precipitation from neutral or alkaline solutions. The precipitate is soluble in concentrated HNO3 or in ammoniacal H2O2 . Silver ion will precipitate yellow silver arsenite from neutral or slightly basic solution . Oxidizing agents readily oxidize arsenites (+3) to arsenates (+5) in alkaline or neutral solutions .
Physical And Chemical Properties Analysis
Arsenic is a gray, very brittle substance; sublimes at 615º. It combines readily with sulfur and oxygen at high temperatures . Arsenic is a steel-gray, brittle solid with low thermal and electrical conductivity .
Applications De Recherche Scientifique
1. Chemistry and Mineral Formation
- Research on natural and synthetic arsenate minerals has revealed insights into the chemistry of secondary mineral formation involving arsenenite. Studies on minerals like olivenite, cornubite, and clinoclase have provided data on solubility products and free energy of formation, aiding in the understanding of the chemical conditions under which these minerals crystallize from aqueous solutions (Magalhães, Pedrosa de Jesus, & Williams, 1988).
2. Arsenene in Nanotechnology
- The study of puckered arsenene doped with transition metals has shown promising results in the fields of spintronics and catalysis. Doping with different metals like Ti, V, Cr, and others induces magnetic properties and enhances the material's potential as a catalyst, particularly in applications like CO oxidation (Luo et al., 2019).
3. Environmental Geochemistry
- In environmental geochemical studies, arsenenite's role is significant. Projects like the ARSENEX project in Brazil have utilized arsenenite to understand the processes of arsenic contamination and to develop solutions for mitigating its impact on the environment and public health (Matschullat & Deschamps, 2015).
4. Biomedical Applications
- Arsenene nanosheets have emerged as potential therapeutic agents for treating acute promyelocytic leukemia cells. Research has indicated that arsenene affects nuclear DNA replication and nucleotide excision repair pathways, offering a new avenue for cancer treatment (Wang et al., 2019).
5. Electronic and Optoelectronic Applications
- In the field of electronics, arsenene's properties as a two-dimensional semiconductor have been studied for potential use in devices. Its interaction with various small molecules like oxygen and water has been analyzed, providing insights into its behavior in electronic applications (Kistanov et al., 2019).
6. Arsenic Stabilization in Environmental Materials
- Studies on arsenic-bearing solid residuals have looked into the stabilization of these materials using minerals that interact with arsenenite. This research is crucial for environmental safety, particularly in areas affected by acid mine drainage (Raghav et al., 2013).
7. Arsenene in Energy and Catalysis
- Research on arsenene and other monoelemental two-dimensional materials (Xenes) has highlighted their potential in energy production and catalysis. Their unique physical and chemical properties make them suitable for various applications, including sensors and catalysts (Dongre S et al., 2022).
Mécanisme D'action
The biological effects of arsenic (principally the trivalent forms, arsenite and arsenic trioxide) may be mediated by reactions with closely spaced cysteine residues on critical cell proteins . Sodium arsenite is an appropriate chemical stressor to induce the production of heat shock proteins, and the formation of cytoplasmic stress granules .
Safety and Hazards
Arsenic is highly toxic in its inorganic form . It can be harmful to the eyes, skin, liver, kidneys, lungs, and lymphatic system. Exposure to arsenic can also cause cancer . Long-term exposure to arsenic from drinking-water and food can cause cancer and skin lesions. It has also been associated with cardiovascular disease and diabetes .
Orientations Futures
Research into the cardiovascular effects of arsenic exposure provides future directions . Understanding the molecular mechanisms underlying initiation and metastasis of arsenic-induced cancers is essential for improving detection and targeted treatment of arsenic-induced cancers . There is also a need for sustainable remediation strategies .
Propriétés
InChI |
InChI=1S/AsO2/c2-1-3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYIDMKXGSDQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[As]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20924198, DTXSID50938283 | |
| Record name | lambda~5~-Arsanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsenic dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.920 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17306-35-3, 82868-04-0, 12255-12-8 | |
| Record name | Arsenenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017306353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsinooxy, oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082868040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | lambda~5~-Arsanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsenic dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



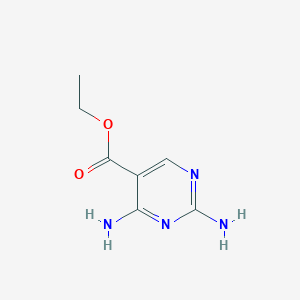
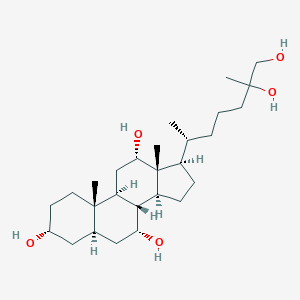


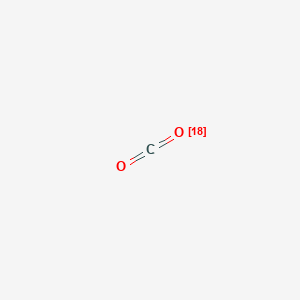
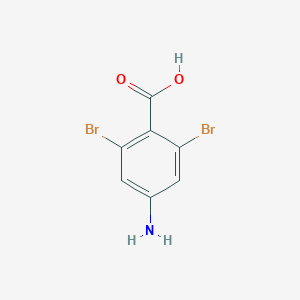


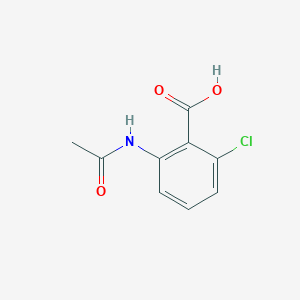


![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)

